3,4-Dimethoxy-2-methylpyridine N-oxide
CAS No.: 72830-07-0
VCID: VC3735472
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,4-Dimethoxy-2-methylpyridine N-oxide is a chemical compound with the CAS number 72830-07-0. It is known for its role as a potent inhibitor of somatostatin, a hormone involved in regulating cell growth and proliferation, which makes it a potential anticancer agent . This compound is also recognized as an impurity in the synthesis of certain pharmaceuticals, such as pantoprazole . Biological Activities3,4-Dimethoxy-2-methylpyridine N-oxide has been identified as a potent inhibitor of somatostatin, which plays a critical role in regulating cell growth and apoptosis. This inhibition suggests potential applications in cancer treatment by targeting pathways regulated by somatostatin . Additionally, its N-oxide form has been studied for its ability to inhibit somatostatin receptors, indicating a mechanism that could be leveraged for therapeutic interventions in diseases where somatostatin plays a critical role. Synthesis and ApplicationsThe synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide can be achieved from raw materials such as sodium methoxide and 4-chloro-3-methoxy-2-methylpyridine N-oxide . This compound is used in organic synthesis and is related to the production of pharmaceuticals like pantoprazole sodium, an antiulcerative drug . Research FindingsResearch indicates that 3,4-Dimethoxy-2-methylpyridine N-oxide exhibits various biological activities, including potential anticancer properties due to its inhibition of somatostatin . Further studies are needed to elucidate its full range of interactions and potential side effects. |
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CAS No. | 72830-07-0 |
Product Name | 3,4-Dimethoxy-2-methylpyridine N-oxide |
Molecular Formula | C8H11NO3 |
Molecular Weight | 169.18 g/mol |
IUPAC Name | 3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3 |
Standard InChIKey | UMVFRRJTPKYVAY-UHFFFAOYSA-N |
SMILES | CC1=[N+](C=CC(=C1OC)OC)[O-] |
Canonical SMILES | CC1=[N+](C=CC(=C1OC)OC)[O-] |
PubChem Compound | 10749647 |
Last Modified | Aug 16 2023 |
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